N-Methyl-d3-form-d1-amide
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Overview
Description
N-Methyl-d3-form-d1-amide is a stable isotope-labeled compound with the molecular formula C2HD4NO and a molecular weight of 63.09 g/mol . This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for precise tracking and analysis in chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-d3-form-d1-amide can be synthesized through the monoselective N-methylation of amides using phenyl trimethylammonium iodide (PhMe3NI) as a methylating agent . This method is safe, nontoxic, and easy to handle, providing high yields and excellent monoselectivity . The reaction conditions typically involve the use of PhMe3NI in a suitable solvent under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound involves the use of stable isotope-labeled reagents and advanced synthesis techniques to ensure high purity and isotopic enrichment . The process may require specialized equipment and facilities to handle and store the compound safely .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-d3-form-d1-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: This compound can participate in substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted amides .
Scientific Research Applications
N-Methyl-d3-form-d1-amide is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in drug development and pharmacokinetic studies to track drug metabolism and distribution.
Mechanism of Action
The mechanism of action of N-Methyl-d3-form-d1-amide involves its incorporation into chemical and biological systems, where it acts as a tracer or reference standard . The isotopic labeling allows for precise tracking and analysis of the compound’s behavior and interactions within these systems . The molecular targets and pathways involved depend on the specific application and study design .
Comparison with Similar Compounds
N-Methyl-d3-form-d1-amide is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
N-Methylformamide: A non-labeled version of the compound used in various chemical reactions.
N-Ethylformamide: An ethylated analog with different chemical properties and applications.
N-Methyl-d3-acetamide: Another stable isotope-labeled compound with similar applications but different chemical structure.
These compounds share some similarities in their chemical properties and applications but differ in their specific isotopic labeling and structural features .
Properties
Molecular Formula |
C2H5NO |
---|---|
Molecular Weight |
63.09 g/mol |
IUPAC Name |
1-deuterio-N-(trideuteriomethyl)formamide |
InChI |
InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)/i1D3,2D |
InChI Key |
ATHHXGZTWNVVOU-MZCSYVLQSA-N |
Isomeric SMILES |
[2H]C(=O)NC([2H])([2H])[2H] |
Canonical SMILES |
CNC=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.